2-Chloro-n,n-dipentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-n,n-dipentylacetamide is an organic compound with the molecular formula C12H24ClNO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two pentyl groups, and a chlorine atom is attached to the carbonyl carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n,n-dipentylacetamide typically involves the reaction of n,n-dipentylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{n,n-Dipentylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n,n-dipentylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form n,n-dipentylamine and chloroacetic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Various substituted acetamides.
Hydrolysis: n,n-Dipentylamine and chloroacetic acid.
Oxidation and Reduction: Corresponding oxidized or reduced derivatives.
Scientific Research Applications
2-Chloro-n,n-dipentylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-n,n-dipentylacetamide involves its interaction with nucleophiles due to the presence of the electrophilic carbonyl carbon and the chlorine atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-n,n-dimethylacetamide: Similar structure but with methyl groups instead of pentyl groups.
2-Chloro-n,n-diethylacetamide: Similar structure but with ethyl groups instead of pentyl groups.
2-Chloro-n,n-dipropylacetamide: Similar structure but with propyl groups instead of pentyl groups.
Uniqueness
2-Chloro-n,n-dipentylacetamide is unique due to the longer alkyl chains (pentyl groups), which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from its shorter-chain analogs and potentially useful in different applications.
Properties
CAS No. |
2567-60-4 |
---|---|
Molecular Formula |
C12H24ClNO |
Molecular Weight |
233.78 g/mol |
IUPAC Name |
2-chloro-N,N-dipentylacetamide |
InChI |
InChI=1S/C12H24ClNO/c1-3-5-7-9-14(12(15)11-13)10-8-6-4-2/h3-11H2,1-2H3 |
InChI Key |
SFGHQGBVSJVFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.